6-Oxo D-(-)-Norgestrel-d6 6-Oxo D-(-)-Norgestrel-d6
Brand Name: Vulcanchem
CAS No.:
VCID: VC16654328
InChI: InChI=1S/C21H26O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,11,14-16,18,24H,3,5-10,12H2,1H3/t14-,15-,16-,18+,20+,21+/m1/s1/i5D2,11D,12D2,14D
SMILES:
Molecular Formula: C21H26O3
Molecular Weight: 332.5 g/mol

6-Oxo D-(-)-Norgestrel-d6

CAS No.:

Cat. No.: VC16654328

Molecular Formula: C21H26O3

Molecular Weight: 332.5 g/mol

* For research use only. Not for human or veterinary use.

6-Oxo D-(-)-Norgestrel-d6 -

Specification

Molecular Formula C21H26O3
Molecular Weight 332.5 g/mol
IUPAC Name (8R,9S,10R,13S,14S,17R)-2,2,4,7,7,10-hexadeuterio-13-ethyl-17-ethynyl-17-hydroxy-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,6-dione
Standard InChI InChI=1S/C21H26O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,11,14-16,18,24H,3,5-10,12H2,1H3/t14-,15-,16-,18+,20+,21+/m1/s1/i5D2,11D,12D2,14D
Standard InChI Key RFOBDGUKWSBLIQ-IWPSQISTSA-N
Isomeric SMILES [2H]C1=C2C(=O)C([C@@H]3[C@@H]([C@]2(CC(C1=O)([2H])[2H])[2H])CC[C@]4([C@H]3CC[C@]4(C#C)O)CC)([2H])[2H]
Canonical SMILES CCC12CCC3C4CCC(=O)C=C4C(=O)CC3C1CCC2(C#C)O

Introduction

Chemical Structure and Properties

Table 1: Key Chemical Data

PropertyValueSource
Molecular FormulaC₂₁H₂₆O₃
Molecular Weight332.5 g/mol
IUPAC Name(8R,9S,10R,13S,14S,17R)-2,2,4,7,7,10-hexadeuterio-13-ethyl-17-ethynyl-17-hydroxy-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,6-dione
Storage ConditionsRoom temperature

Isotopic and Stereochemical Features

Deuteration at the 2,2,4,7,7,10 positions introduces a mass shift of +6 atomic mass units compared to non-deuterated norgestrel, critical for distinguishing the compound in isotopic dilution assays . The D-(-) enantiomeric designation confirms its levorotatory configuration, aligning with the biologically active form of norgestrel .

Synthesis and Manufacturing

Deuteration Strategies

Synthesis typically involves catalytic hydrogen-deuterium exchange or de novo construction using deuterated precursors. For instance, norgestrel undergoes selective deuteration via palladium-catalyzed reactions in deuterium oxide (D₂O), targeting specific hydrogen atoms on the steroid core. Reaction conditions—temperature, pressure, and catalyst loading—are optimized to achieve >98% isotopic purity, as required for quantitative tracer studies .

Quality Control and Certification

Manufacturers like Toronto Research Chemicals (LGC) provide certificates of analysis (CoA) detailing isotopic enrichment, residual solvents, and chromatographic purity . Analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) validate the absence of non-deuterated contaminants.

Mechanism of Action

Progestogenic Activity

As a deuterated analog of levonorgestrel, 6-Oxo D-(-)-Norgestrel-d6 binds progesterone receptors (PRs) with high affinity, modulating gene transcription in target tissues like the endometrium and ovaries . The 6-oxo group may alter metabolic stability compared to parent compounds, though deuterium’s kinetic isotope effect minimally impacts receptor binding kinetics .

Pharmacokinetic Tracer Utility

Deuterium labeling allows researchers to track the compound’s absorption, distribution, metabolism, and excretion (ADME) in vivo. For example, co-administering deuterated and non-deuterated norgestrel enables simultaneous measurement of endogenous and exogenous hormone levels via LC-MS .

Applications in Scientific Research

Isotopic Labeling in Drug Development

6-Oxo D-(-)-Norgestrel-d6 serves as an internal standard in bioanalytical assays, correcting for matrix effects and instrument variability during LC-MS quantification . Its use in stable isotope dilution assays (SIDAs) enhances the accuracy of pharmacokinetic studies, particularly in contraceptive drug monitoring .

Click Chemistry Applications

The alkyne group permits copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling covalent conjugation to azide-modified biomolecules. This functionality supports targeted drug delivery systems and proteomic studies investigating progesterone receptor interactomes .

Analytical Characterization Techniques

Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) detects the compound’s characteristic mass-to-charge (m/z) ratios. Deuterium-induced mass shifts (+1 per D atom) facilitate discrimination from non-deuterated analogs in complex biological matrices .

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra reveal deuterium-induced signal attenuation at labeled positions, while ²H NMR provides direct evidence of isotopic incorporation. These techniques confirm deuteration efficiency and structural integrity.

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